Hexacosanoic Acid Methyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a fatty acid methyl ester with the molecular formula C27H51D3O2 and a molecular weight of 413.7 . This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosanoic Acid Methyl Ester-d3 can be synthesized through the esterification of Hexacosanoic Acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: Hexacosanoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Hexacosanoic Acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexacosanoic Acid Methyl Ester-d3 has several applications in scientific research:
Biology: Employed in lipidomics studies to analyze lipid profiles in biological samples.
Medicine: Utilized in the study of metabolic pathways involving fatty acids and their derivatives.
Industry: Applied in the quality control of cosmetic and pharmaceutical products containing fatty acid esters.
Mechanism of Action
The mechanism of action of Hexacosanoic Acid Methyl Ester-d3 is primarily related to its role as an internal standard in analytical techniques. It does not exert biological effects directly but serves as a reference compound to ensure accurate quantification of analytes in complex mixtures. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from non-labeled compounds in mass spectrometry.
Comparison with Similar Compounds
- Hexacosanoic Acid Methyl Ester
- Cerotic Acid Methyl Ester
- Methyl Hexacosanoate
Comparison: Hexacosanoic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling provides enhanced accuracy and precision in quantitative analyses compared to non-labeled counterparts. The deuterium atoms also contribute to the stability of the compound, making it a preferred choice in various analytical applications.
Properties
Molecular Formula |
C27H54O2 |
---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
methyl 26,26,26-trideuteriohexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i1D3 |
InChI Key |
VHUJBYYFFWDLNM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.